Dexketoprofen Trometamol is the tromethamine salt of Dexketoprofen, the S(+) enantiomer of racemic Ketoprofen. [, , , , ] Dexketoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class. [, ] It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins involved in inflammation and pain. [, ] The trometamol salt improves Dexketoprofen's solubility and enhances its absorption rate. [] Dexketoprofen Trometamol is widely used in scientific research to investigate its mechanisms of action, pharmacokinetics, and potential interactions with other molecules.
Dexketoprofen trometamol falls under the classification of NSAIDs, specifically as an analgesic and anti-inflammatory agent. It is often employed in clinical settings for pain management, particularly post-operative pain relief and in conditions such as osteoarthritis and dysmenorrhea.
The synthesis of dexketoprofen trometamol involves several key steps. A notable method includes the preparation of crude dexketoprofen salt, which is subsequently purified to yield the trometamol salt form. The synthesis typically requires:
Specific parameters such as temperature, solvent choice, and reaction duration can significantly affect the yield and quality of dexketoprofen trometamol.
Dexketoprofen trometamol has a molecular formula of and a molecular weight of approximately 273.3 g/mol. The compound features:
X-ray diffraction studies have provided insights into the crystallographic properties of these forms, revealing details about intermolecular interactions that may affect drug performance.
Dexketoprofen trometamol can undergo various chemical reactions:
These reactions are crucial for understanding the drug's pharmacokinetics and bioavailability.
The primary mechanism of action for dexketoprofen trometamol involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the biosynthesis of prostaglandins—key mediators of inflammation and pain. By blocking these enzymes:
This rapid action is particularly beneficial in acute pain management scenarios.
Dexketoprofen trometamol exhibits several notable physical and chemical properties:
These properties are essential for formulation scientists when developing dosage forms.
Dexketoprofen trometamol has diverse applications in clinical practice:
Dexketoprofen trometamol [(S)-2-(3-benzoylphenyl)propanoic acid compounded with 2-amino-2-(hydroxymethyl)propane-1,3-diol] is the pharmacologically active enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen. Its molecular formula is C₂₀H₂₅NO₆, with a molecular weight of 375.421 g/mol [4] [7]. The compound features a chiral center at the α-carbon of the propanoic acid chain, adopting an (S)-configuration that confers optimal steric alignment for cyclooxygenase (COX) inhibition [3] [6]. This configuration is critical as the (R)-enantiomer demonstrates negligible COX inhibitory activity and may contribute to adverse effects [6] [10].
Crystallographic analyses confirm dexketoprofen trometamol exists as a white, crystalline solid with the trometamol moiety enhancing water solubility relative to the free acid [8]. The trometamol salt formation does not alter the inherent chirality but significantly modifies physicochemical properties. Enantiomeric purity is maintained during metabolism, with no evidence of chiral inversion to the (R)-form in humans, preserving its targeted pharmacological profile [5] [7].
Table 1: Stereochemical Properties of Dexketoprofen Trometamol | Property | Value | Significance | |--------------|-----------|------------------| | Absolute Configuration | (S)-enantiomer | Optimal COX binding conformation | | Specific Rotation | Dextrorotatory | Confirms enantiomeric purity | | Enantiomeric Impurity Threshold | <0.1% (R) | Minimizes potential adverse effects | | Inversion in vivo | Negligible | Maintains target selectivity |
The trometamol (2-amino-2-(hydroxymethyl)propane-1,3-diol) salt formulation fundamentally alters dexketoprofen's biopharmaceutical profile. While the free acid dexketoprofen exhibits poor aqueous solubility (0.0213 mg/mL), the trometamol salt elevates solubility to >100 mg/mL, meeting the high-solubility criteria for Biopharmaceutics Classification System (BCS) Class I designation [2] [5] [8]. This enhancement stems from ion-dipole interactions and increased polarity imparted by the tromethamine cation [4].
Pharmacokinetic studies demonstrate that trometamol salt formulation accelerates absorption kinetics. After oral administration, dexketoprofen trometamol achieves peak plasma concentrations (Cₘₐₓ) within 0.25–0.75 hours, significantly faster than racemic ketoprofen free acid formulations (Tₘₐₓ: 0.5–3 hours) [5] [9]. This rapid dissolution in gastric fluids (pH 1.2) is critical for its analgesic onset in acute pain models. Food co-ingestion delays absorption (Tₘₐₓ ≈ 1.5–2 hours) but does not reduce overall bioavailability (AUC), whereas antacids like co-magaldrox show no significant pharmacokinetic interaction [8] [5].
Table 2: Impact of Trometamol Salt on Key Pharmaceutical Parameters | Parameter | Free Acid | Trometamol Salt | Change | |---------------|---------------|---------------------|------------| | Water Solubility | 0.0213 mg/mL | >100 mg/mL | ~4700-fold increase | | Tₘₐₓ (Fasted) | 0.5-3 hours | 0.25-0.75 hours | 2-4x faster absorption | | BCS Classification | Class II (Low solubility) | Class I (High solubility/permeability) | Biowaiver eligibility | | Plasma Protein Binding | ~99% | ~99% | Unchanged |
Pharmacological studies reveal stark differences between racemic ketoprofen and dexketoprofen. The (S)-enantiomer demonstrates ~160-fold greater potency in COX inhibition compared to the (R)-enantiomer in vitro, attributed to its optimal fit within the COX catalytic site [3] [6]. Consequently, dexketoprofen trometamol (25 mg) delivers comparable analgesic efficacy to racemic ketoprofen (50 mg), confirming the therapeutic irrelevance of the (R)-enantiomer [5] [9]. This enantioselectivity extends beyond potency—dexketoprofen exhibits a faster analgesic onset due to accelerated absorption enabled by the trometamol salt [9].
Biopharmaceutically, the racemate presents formulation challenges. Racemic ketoprofen free acid's solubility varies across gastrointestinal pH (lowest in 0.1N HCl: 0.226 mg/mL), whereas dexketoprofen trometamol maintains high solubility (>100 mg/mL) throughout physiological pH ranges [2] [4]. Physiologically Based Pharmacokinetic (PBPK) modeling indicates that dexketoprofen's dissolution profile minimizes gastric emptying-dependent absorption variability—a critical factor for BCS Class I drugs with rapid elimination (half-life ~1.3 hours) [2]. This consistency reduces bioequivalence failure risks in generics adhering to biowaiver guidelines [2].
Metabolically, the (R)-enantiomer undergoes partial chiral inversion to the active (S)-form in some profens (e.g., ibuprofen), but ketoprofen exhibits negligible inversion (<1%) in humans [5] [6]. Thus, the (R)-enantiomer contributes minimally to efficacy while potentially accumulating and inducing off-target effects, including cytokine modulation implicated in gastrointestinal toxicity [3] [6]. These data validate the chiral switch rationale: enhancing therapeutic precision by eliminating the pharmacologically discordant enantiomer.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1